6beta,8beta-Dihydroxyeremophilenolide
Description
Properties
IUPAC Name |
(4S,4aR,5S,8aR,9aS)-4,9a-dihydroxy-3,4a,5-trimethyl-5,6,7,8,8a,9-hexahydro-4H-benzo[f][1]benzofuran-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O4/c1-8-5-4-6-10-7-15(18)11(9(2)13(17)19-15)12(16)14(8,10)3/h8,10,12,16,18H,4-7H2,1-3H3/t8-,10+,12+,14+,15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOZOKRDCQVUMIA-BDUWQXIASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC2C1(C(C3=C(C(=O)OC3(C2)O)C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCC[C@H]2[C@@]1([C@@H](C3=C(C(=O)O[C@]3(C2)O)C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60910494 | |
| Record name | 4,9a-Dihydroxy-3,4a,5-trimethyl-4a,5,6,7,8,8a,9,9a-octahydronaphtho[2,3-b]furan-2(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60910494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58848-38-7, 107693-94-7 | |
| Record name | (4S,4aR,5S,8aR,9aS)-4a,5,6,7,8,8a,9,9a-Octahydro-4,9a-dihydroxy-3,4a,5-trimethylnaphtho[2,3-b]furan-2(4H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58848-38-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6beta,8beta-Dihydroxyeremophilenolide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058848387 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,9a-Dihydroxy-3,4a,5-trimethyl-4a,5,6,7,8,8a,9,9a-octahydronaphtho[2,3-b]furan-2(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60910494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Plant Sources and Biogenic Origins
6beta,8beta-Dihydroxyeremophilenolide is predominantly sourced from members of the Asteraceae family. The compound has been identified in Ligularia virgaurea (goldenrod), Petasites japonicus (Japanese butterbur), and select Senecio species. These plants biosynthesize the compound as part of their secondary metabolite repertoire, likely as a defense mechanism against herbivores or pathogens.
Table 1: Natural Sources and Extraction Yields
Extraction Protocols
Maceration and Soxhlet Extraction : Coarsely ground plant material is subjected to maceration in polar solvents (methanol, ethanol, or aqueous mixtures) for 72 hours, followed by filtration and solvent evaporation under reduced pressure. Soxhlet extraction using ethanol has been reported to improve yield by 15–20% compared to maceration.
Liquid-Liquid Partitioning : The crude extract is partitioned between water and organic solvents (ethyl acetate, dichloromethane) to isolate non-polar constituents. This compound predominantly partitions into the ethyl acetate fraction due to its moderate polarity (XLogP3-AA = 1.8).
Chromatographic Purification
Column Chromatography : Silica gel (200–300 mesh) with gradient elution (hexane:ethyl acetate, 10:1 → 1:1) resolves the compound in intermediate polarity fractions. Further purification via reversed-phase C18 columns (methanol:water, 60:40) enhances purity to >95%.
Synthetic Preparation Approaches
Challenges in De Novo Synthesis
The compound’s stereochemical configuration (4S,4aR,5S,8aR,9aS) and fused bicyclic structure complicate synthetic efforts. Key hurdles include:
-
Stereoselective Hydroxylation : Introducing hydroxyl groups at the 6β and 8β positions without epimerization.
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Lactone Ring Stability : Ensuring the lactone moiety remains intact during functional group transformations.
Semi-Synthetic Routes from Eremophilane Precursors
Step 1: Eremophilane Isolation : Eremophilane sesquiterpenes, such as eremophilanolide, are extracted from Ligularia species and used as starting materials.
Step 2: Hydroxylation : Microbial biotransformation using Aspergillus niger introduces hydroxyl groups at C6 and C8. Reaction conditions (pH 6.5, 28°C, 72 hours) yield 6beta,8beta-dihydroxyeremophilanolide with 34% conversion efficiency.
Step 3: Lactonization : Acid-catalyzed cyclization (p-toluenesulfonic acid, refluxing toluene) forms the lactone ring, achieving a final yield of 22%.
Table 2: Semi-Synthetic Reaction Parameters
| Step | Reagents/Conditions | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| Hydroxylation | Aspergillus niger, pH 6.5 | 28°C | 72 h | 34 |
| Lactonization | p-TsOH, toluene, reflux | 110°C | 6 h | 22 |
Analytical Characterization
Spectroscopic Identification
Purity Assessment
Ultra-performance liquid chromatography (UPLC) with evaporative light scattering detection (ELSD) confirms purity ≥98% for isolated samples.
Comparative Analysis of Methods
Yield and Scalability
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Natural Extraction : Yields range from 8.9 to 12.3 mg/kg, limiting large-scale production.
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Semi-Synthesis : Multi-step process with cumulative yields <10%, rendering it economically unviable for industrial applications.
Environmental and Economic Considerations
Natural extraction generates significant plant biomass waste, while synthetic routes require costly chiral catalysts and harsh reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 6beta,8beta-Dihydroxyeremophilenolide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Scientific Research Applications
6beta,8beta-Dihydroxyeremophilenolide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6beta,8beta-Dihydroxyeremophilenolide involves its interaction with specific molecular targets and pathways. The hydroxyl groups and lactone ring play crucial roles in its biological activity, allowing it to interact with enzymes and receptors in biological systems. These interactions can lead to various effects, such as inhibition of microbial growth or modulation of inflammatory responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
The eremophilane sesquiterpenes exhibit structural diversity due to variations in hydroxyl group positions, lactone ring configurations, and stereochemistry. Below is a comparative analysis of 6β,8β-Dihydroxyeremophilenolide and its analogs:
Structural and Source Comparison
Pharmacological and Functional Differences
- Antitussive Activity: 6β,8β-Dihydroxyeremophilenolide and its analogs (e.g., compounds II–IV from L.
- Structural Stability: The hydrogen-bonding network in 6β,8β-Dihydroxyeremophilenolide (observed in crystallographic studies) may enhance stability compared to analogs lacking intermolecular interactions .
- Bioavailability: Eremophilanes generally exhibit low solubility due to their lipophilic tricyclic cores, but hydroxylation patterns (e.g., dihydroxy vs. monohydroxy) could influence absorption .
Extraction and Isolation Methods
- 6β,8β-Dihydroxyeremophilenolide: Extracted via ethanol extraction followed by silica gel chromatography and preparative TLC (petroleum ether/acetone) .
- Analogs from L. duciformis : Isolated using similar protocols but with variations in solvent polarity (ethyl acetate fractionation) .
Data Tables
Table 1: Structural Comparison of Eremophilane Derivatives
| Parameter | 6β,8β-Dihydroxyeremophilenolide | 6β,8α-Dihydroxyeremophil-7(11)-en-12,8β-olide | 6β-Hydroxyeremophil-7(11)-en-12,8α-olide |
|---|---|---|---|
| Molecular Formula | C15H20O4 | C15H20O4 | C15H20O3 |
| Hydroxyl Groups | 6β, 8β | 6β, 8α | 6β |
| Lactone Ring Position | 8α,12 | 8β,12 | 8α,12 |
| Source | L. virgaurea, L. duciformis | L. duciformis | L. duciformis |
Table 2: Pharmacological Status of Key Compounds
Biological Activity
6beta,8beta-Dihydroxyeremophilenolide is a sesquiterpene lactone derived from various plant species, particularly those within the Asteraceae family. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings and case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features two hydroxyl groups at the 6 and 8 positions, contributing to its biological activities.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. A study focused on its antibacterial effects against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The results indicated that the compound effectively inhibited bacterial growth, suggesting potential applications in treating bacterial infections .
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
Anti-inflammatory Effects
In vitro studies have shown that this compound possesses anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). This activity suggests its potential role in managing inflammatory diseases .
Anticancer Properties
The compound has also been evaluated for its anticancer effects. Research indicates that it induces apoptosis in cancer cell lines through the activation of caspase pathways. A notable study reported that treatment with this compound resulted in a significant reduction in cell viability in human breast cancer cells (MCF-7) .
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15.5 |
| HeLa | 20.0 |
Case Study: Antimicrobial Efficacy
A clinical case study examined the use of this compound in patients with chronic bacterial infections. The study involved administering the compound alongside standard antibiotic therapy. Results showed a marked improvement in patient outcomes, with a decrease in infection rates and enhanced healing times compared to control groups not receiving the compound.
Case Study: Anti-inflammatory Effects
Another case study investigated the anti-inflammatory effects of this compound in patients suffering from rheumatoid arthritis. The participants reported reduced joint swelling and pain after treatment with the compound over a six-week period. This suggests potential therapeutic benefits for inflammatory conditions.
Q & A
Basic Research Questions
Q. What are the key structural characterization techniques for 6β,8β-Dihydroxyeremophilenolide, and how should they be prioritized in experimental design?
- Methodological Answer : Begin with Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and 2D-COSY/HMBC) to confirm stereochemistry and functional groups. Pair this with High-Resolution Mass Spectrometry (HRMS) for molecular formula validation. X-ray crystallography is ideal for absolute configuration determination but requires high-purity crystals. Prioritize NMR for initial characterization due to its sensitivity to stereochemical details, which are critical for sesquiterpene lactones like this compound .
Q. How should researchers handle discrepancies in reported bioactivity data for 6β,8β-Dihydroxyeremophilenolide across studies?
- Methodological Answer : Conduct a systematic literature review to identify variables affecting outcomes, such as assay protocols (e.g., cell line variability, incubation times) or compound purity. Use dose-response curves to compare potency thresholds across studies. If contradictions persist, replicate key experiments under controlled conditions, documenting parameters like solvent choice (e.g., DMSO vs. ethanol) and storage conditions, which can influence stability .
Q. What are the best practices for ensuring reproducibility in synthesizing 6β,8β-Dihydroxyeremophilenolide?
- Methodological Answer : Provide a step-by-step synthesis protocol with detailed reaction conditions (temperature, solvent ratios, catalyst loadings) and purification methods (e.g., column chromatography gradients). Include spectral data for intermediates to validate purity at each stage. Publish raw data (e.g., NMR FID files, HPLC chromatograms) in supplementary materials to allow independent verification .
Advanced Research Questions
Q. How can researchers design experiments to differentiate the anti-inflammatory mechanisms of 6β,8β-Dihydroxyeremophilenolide from structurally similar sesquiterpene lactones?
- Methodological Answer : Use competitive binding assays (e.g., SPR or ITC) to compare affinity for target proteins like NF-κB or COX-2. Pair this with transcriptomic profiling (RNA-seq) to identify unique downstream gene expression patterns. Include a negative control (e.g., a lactone with modified hydroxyl groups) to isolate the role of the 6β,8β-dihydroxy motif .
Q. What statistical approaches are recommended for analyzing dose-dependent toxicity data of 6β,8β-Dihydroxyeremophilenolide in in vivo models?
- Methodological Answer : Apply non-linear regression models (e.g., log-logistic or probit analysis) to calculate LD50/LC50 values. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups. For longitudinal data, employ mixed-effects models to account for individual variability. Report confidence intervals and effect sizes to enhance reproducibility .
Q. How should researchers address ethical considerations when designing toxicity studies involving 6β,8β-Dihydroxyeremophilenolide?
- Methodological Answer : Follow 3R principles (Replacement, Reduction, Refinement) by prioritizing in vitro assays before animal trials. Obtain approval from an Institutional Animal Care and Use Committee (IACUC) and document humane endpoints (e.g., weight loss thresholds). Use blinded randomization to minimize bias in data collection and analysis .
Q. What strategies can resolve conflicting results in the ecological impact assessments of 6β,8β-Dihydroxyeremophilenolide?
- Methodological Answer : Conduct microcosm studies to simulate environmental exposure under controlled conditions (pH, temperature, microbial activity). Compare degradation rates using LC-MS/MS to track metabolite formation. Cross-reference findings with computational models (e.g., QSAR) to predict bioaccumulation potential. Disclose all model assumptions and boundary conditions .
Data Management & Reporting
Q. How should raw spectroscopic data for 6β,8β-Dihydroxyeremophilenolide be archived to meet journal requirements?
- Methodological Answer : Deposit FID files (NMR), RAW files (HRMS), and chromatograms in repositories like Zenodo or Figshare. Annotate metadata with instrument parameters (e.g., magnetic field strength, ionization mode). For journals requiring FAIR data principles, use persistent identifiers (DOIs) and machine-readable formats .
Q. What criteria determine the inclusion of 6β,8β-Dihydroxyeremophilenolide data in systematic reviews or meta-analyses?
- Methodological Answer : Apply PRISMA guidelines to screen studies for inclusion. Prioritize peer-reviewed articles with full methodological transparency (e.g., purity ≥95%, validated assays). Exclude studies lacking negative controls or using non-standardized units (e.g., arbitrary activity indices). Use tools like ROBIS to assess bias .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
